4-(Boc-amino)-2-bromopyridine
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Overview
Description
4-(Boc-amino)-2-bromopyridine is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl (2-bromopyridin-4-yl)carbamate typically involves the reaction of 2-amino-4-bromopyridine with tert-butyl carbamate. The reaction is carried out in water for 16 hours, followed by extraction with ethyl acetate (EtOAc). The combined EtOAc phases are dried and reduced in vacuo, and the final product is obtained after chromatography.
Chemical Reactions Analysis
4-(Boc-amino)-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: It can react with aryl halides in the presence of palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane.
Scientific Research Applications
4-(Boc-amino)-2-bromopyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is utilized in the development of drugs and bioactive molecules due to its ability to form stable derivatives.
Crystallography: It is involved in the study of isomorphous crystal structures, showcasing its significance in structural chemistry.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromopyridin-4-yl)carbamate involves its reactivity with nucleophiles and its ability to participate in cross-coupling reactions. The bromine atom in the pyridine ring is a key site for substitution reactions, allowing the compound to form various derivatives. The tert-butyl carbamate group provides stability and protection during chemical transformations.
Comparison with Similar Compounds
4-(Boc-amino)-2-bromopyridine can be compared with other similar compounds, such as:
Tert-butyl (4-bromopyridin-2-yl)carbamate: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring.
Tert-butyl (4-bromophenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: This compound has an ethyl linker between the pyridine ring and the carbamate group, affecting its chemical properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl (2-bromopyridin-4-yl)carbamate, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAZECOQNZWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426744 |
Source
|
Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433711-95-6 |
Source
|
Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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